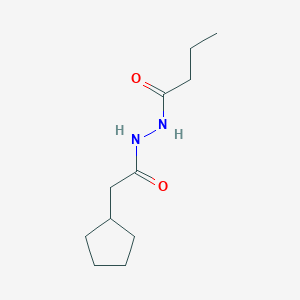
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide, also known as CX-717, is a novel compound that has been developed as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors. CX-717 has shown promising results in preclinical studies, and it is currently being investigated for its potential therapeutic applications.
Mecanismo De Acción
The cognitive enhancing effects of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide are believed to be mediated by its positive allosteric modulation of AMPA receptors. AMPA receptors are involved in the regulation of synaptic plasticity, which is essential for learning and memory. By enhancing the activity of these receptors, 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide may improve cognitive function.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been shown to increase the activity of AMPA receptors in the brain, leading to an enhancement of synaptic plasticity. It has also been reported to increase the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. Additionally, 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide is its ability to enhance cognitive function without causing significant side effects. It has also been shown to have a low potential for abuse and addiction. However, one of the limitations of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for the research on 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another potential direction is the investigation of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide in combination with other cognitive enhancers or drugs that target other neurotransmitter systems. Additionally, further research is needed to determine the long-term safety and efficacy of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide in humans.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide involves the reaction of cyclopentanone with 2-ethoxybenzylamine, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography. This method has been reported to yield 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide with a purity of over 99%.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has been extensively studied for its cognitive enhancing effects. In preclinical studies, it has been shown to improve memory consolidation, attention, and learning in rodents and primates. It has also been investigated for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEOAVNNFSPGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)




![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)